molecular formula C15H22ClNO3 B3060018 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609400-62-5

2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride

Cat. No. B3060018
CAS RN: 1609400-62-5
M. Wt: 299.79
InChI Key: WMMRSJYSIVPWTJ-UHFFFAOYSA-N
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Description

“2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609400-62-5 . It has a molecular weight of 299.8 and its molecular formula is C15H21NO3.ClH . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15 (14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 299.8 and its molecular formula is C15H21NO3.ClH . The compound is stored at room temperature .

Scientific Research Applications

Catalytic Applications

Research on ruthenium(III) Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde and primary amines, including morpholine derivatives, demonstrates their potential in catalysis, particularly in the oxidation reactions such as converting benzyl alcohol to benzaldehyde. This indicates the potential utility of morpholine derivatives in catalytic processes, especially those involving redox reactions (Mahalingam et al., 2006).

Nanoparticle Synthesis

NiFe2O4 nanoparticles have been explored for their catalytic efficiency in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. The study showcases the role of nanoparticles in catalysis, providing a potential application area for morpholine derivatives in enhancing the catalytic properties of such nanoparticles (Iraqui et al., 2020).

Detoxification Enzymes

Eutypine, a toxin, is enzymatically converted to a non-toxic metabolite, eutypinol, by a NADPH-dependent aldehyde reductase from mung bean. This highlights the importance of aldehyde derivatives in understanding plant defense mechanisms against pathogens and in the broader context of detoxification processes (Colrat et al., 1999).

Antioxidant and Antitumor Agents

Flavone derivatives synthesized from O-hydroxy acetophenones and various aldehydes, including morpholine derivatives, have been explored for their antioxidant, antibacterial, and antitumor potentials. This suggests the application of morpholine derivatives in the synthesis of bioactive compounds with potential health benefits (Shoaib et al., 2020).

Enzymatic Benzaldehyde Production

An efficient enzymatic process for the production of benzaldehyde from L-phenylalanine has been developed using a mutant form of 4-hydroxymandelate synthase. This research underscores the potential of morpholine derivatives in biotechnological applications, particularly in enzymatic synthesis processes (Takakura et al., 2022).

Safety and Hazards

The compound should be handled with care. Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and not getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn .

Future Directions

While specific future directions for “2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” are not available, related compounds have been used in various studies, including the synthesis of platinum and ruthenium complexes , and in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies .

properties

IUPAC Name

2-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15(14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMRSJYSIVPWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609400-62-5
Record name Benzaldehyde, 2-[4-(4-morpholinyl)butoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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